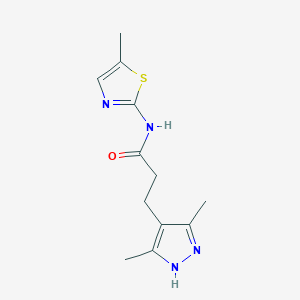![molecular formula C16H13N3O3 B2405837 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methylbenzoate CAS No. 459422-15-2](/img/structure/B2405837.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound has a unique chemical structure that makes it an attractive target for researchers looking to develop new drugs, catalysts, and other useful compounds.
Aplicaciones Científicas De Investigación
Anti-Alzheimer Activity
The compound has been investigated for its potential as an anti-Alzheimer agent. Researchers synthesized novel derivatives of 4-oxobenzo[d][1,2,3]triazin bearing a pyridinium moiety. These derivatives were screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Most of the synthesized compounds exhibited good inhibitory activity against AChE, with compound 6j showing the highest AChE inhibitory activity. Notably, these compounds displayed low anti-BuChE activity, except for compound 6i, which exhibited BuChE inhibitory activity surpassing that of donepezil. The kinetic study of compound 6j revealed mixed-type inhibition of AChE, confirmed by docking studies. Compound 6j also demonstrated significant neuroprotective activity against oxidative stress in PC12 cells induced by H2O2 .
Clinical Trials
Ultimately, clinical trials are necessary to evaluate the compound’s effectiveness and safety in humans. Collaborations with pharmaceutical companies and regulatory agencies can facilitate the transition from preclinical research to clinical trials.
Mecanismo De Acción
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
The compound interacts with AChE and BuChE, inhibiting their activity . For example, one derivative of the compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibited BuChE via a mixed-type inhibition mode . This suggests that the compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the brain . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.
Result of Action
The inhibition of AChE and BuChE and the subsequent increase in acetylcholine levels can help improve memory and cognition in diseases like Alzheimer’s . .
Propiedades
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-6-8-12(9-7-11)16(21)22-10-19-15(20)13-4-2-3-5-14(13)17-18-19/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVSAKQVKQQJSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)
![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)



![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)


![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)